molecular formula C63H117N3O3 B3045466 1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl- CAS No. 107976-02-3

1,3,5-Benzenetricarboxamide, N,N',N''-trioctadecyl-

Cat. No.: B3045466
CAS No.: 107976-02-3
M. Wt: 964.6 g/mol
InChI Key: XWQZDVWVFGEVBR-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is a compound belonging to the class of benzene-1,3,5-tricarboxamides. These compounds are known for their ability to form supramolecular structures through hydrogen bonding and other non-covalent interactions. The long octadecyl chains attached to the amide groups enhance the hydrophobicity and self-assembly properties of the molecule, making it useful in various applications, including materials science and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with octadecylamine. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the acid chloride to the amide .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- involves its ability to form hydrogen bonds and other non-covalent interactions. These interactions facilitate the self-assembly of the compound into supramolecular structures. The long octadecyl chains contribute to the hydrophobicity and stability of these structures, making them suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Benzenetricarboxamide, N,N’,N’'-trioctadecyl- is unique due to its long octadecyl chains, which enhance its hydrophobicity and self-assembly properties. This makes it particularly useful in applications requiring stable, hydrophobic supramolecular structures .

Properties

IUPAC Name

1-N,3-N,5-N-trioctadecylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H117N3O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-61(67)58-55-59(62(68)65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-60(56-58)63(69)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-57H,4-54H2,1-3H3,(H,64,67)(H,65,68)(H,66,69)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQZDVWVFGEVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCCCCCCCCCCCCCCCC)C(=O)NCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H117N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553970
Record name N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

964.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107976-02-3
Record name N~1~,N~3~,N~5~-Trioctadecylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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